2-(6-Chlorohexyl)isoindole-1,3-dione
Description
Properties
CAS No. |
70466-03-4 |
|---|---|
Molecular Formula |
C14H16ClNO2 |
Molecular Weight |
265.73 g/mol |
IUPAC Name |
2-(6-chlorohexyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H16ClNO2/c15-9-5-1-2-6-10-16-13(17)11-7-3-4-8-12(11)14(16)18/h3-4,7-8H,1-2,5-6,9-10H2 |
InChI Key |
LEUPKJCLIHEGKN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Isoindole-1,3-dione derivatives vary significantly based on substituent type and position. Key comparisons include:
2-[(Arylamino)methyl]-isoindole-1,3-dione Derivatives
- Example: 2-[(4-Chlorophenylamino)methyl]-isoindole-1,3-dione (5d) Structure: Aromatic amine-linked methyl group with a para-chloro substituent. Synthesis: Condensation of hydroxymethylphthalimide with 4-chloroaniline in CHCl₃ (93.42% yield). Properties: Higher crystallinity and stability due to aromatic stacking; reduced lipophilicity compared to the chlorohexyl derivative.
2-(Cyclohex-2-enyloxy)-isoindole-1,3-dione
- Structure : Ether-linked cyclohexenyl group.
- Synthesis : Likely involves nucleophilic substitution or coupling reactions.
- Properties : The electron-donating ether group may decrease electrophilicity at the isoindole core, contrasting with the electron-withdrawing chlorohexyl chain.
5-Amino-2-(6-(4-(3-Morpholinopropanoyl)phenoxy)hexyl)isoindoline-1,3-dione
- Structure: Hexyl chain terminated with a morpholine-propanoylphenoxy group.
- Synthesis : Reduction of nitro precursors using SnCl₂·2H₂O/HCl.
- Properties : Enhanced solubility and bioactivity due to the morpholine moiety; more complex synthesis than the chlorohexyl analog.
Stability and Reactivity
- The chlorohexyl chain in 2-(6-Chlorohexyl)isoindole-1,3-dione may undergo nucleophilic substitution reactions, unlike the stable ether or aromatic amine linkages in other derivatives.
- Halogenated derivatives (e.g., chlorohexyl, chlorophenyl) may exhibit higher photostability than non-halogenated analogs .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(6-Chlorohexyl)isoindole-1,3-dione, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, demonstrates that derivatives of isoindole-1,3-dione are often synthesized using hydroxymethyl phthalimide and substituted amines in chloroform (CHCl₃) at reflux, achieving yields up to 93.42% . Optimizing reaction time (e.g., 3 hours for nitro-substituted analogs) and solvent polarity (e.g., CHCl₃ for crystallization) can enhance purity and yield. Column chromatography or recrystallization in acetone/methanol (as in ) is recommended for purification .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- IR Spectroscopy : Detect C=O stretching vibrations (~1710–1660 cm⁻¹) and N–H bonds (~3300 cm⁻¹) to confirm the isoindole-1,3-dione core .
- ¹H/¹³C NMR : Identify chlorohexyl chain protons (δ 1.2–3.5 ppm for CH₂ groups) and aromatic protons (δ 7.5–8.3 ppm) . highlights the use of NMR to resolve aziridine isomers, emphasizing the need for high-resolution instruments .
- Elemental Analysis : Verify calculated vs. experimental C/H/N percentages (e.g., ±0.3% deviation as in ) .
Q. How do structural modifications (e.g., halogen substitution) influence the physicochemical properties of isoindole-1,3-dione derivatives?
- Methodological Answer : Chloro or fluoro substituents increase LogP (hydrophobicity) and reduce solubility. For instance, reports a LogP of 1.73 for a cyclohexyl-substituted derivative, while fluorinated analogs () show higher boiling points (~410°C) due to increased molecular weight and polarity . Mesophase behavior (e.g., SmA phases in ) can be tuned by varying alkyl chain length and halogen placement .
Advanced Research Questions
Q. What crystallographic insights reveal the molecular packing and intermolecular interactions of this compound?
- Methodological Answer : Single-crystal X-ray diffraction () is essential. A monoclinic P21/n space group with unit cell parameters (a = 10.89 Å, b = 11.97 Å, c = 14.36 Å, β = 111.6°) was reported for a related compound. C=O···π and π-stacking interactions stabilize the lattice, which can be visualized using software like Mercury . For liquid crystalline derivatives (), XRD at varying temperatures identifies smectic phases .
Q. How can dynamic NMR spectroscopy resolve conformational isomers or tautomers in isoindole-1,3-dione derivatives?
- Methodological Answer : demonstrates the use of variable-temperature NMR to distinguish aziridine isomers (e.g., 85:15 isomer ratio for methyl-substituted derivatives). NOESY or COSY experiments can map through-space couplings, while ¹³C NMR detects electronic effects from substituents (e.g., nitro groups shifting aromatic carbons to δ 125–140 ppm) .
Q. What computational strategies predict the bioavailability and enzyme inhibitory potential of this compound?
- Methodological Answer :
- QSAR Models : Correlate LogP (1.73 from ) and PSA (54.45 Ų) with permeability using tools like Schrödinger’s QikProp .
- Docking Studies : and highlight isoindole-1,3-dione derivatives as MAO/ChE inhibitors. Use AutoDock Vina to simulate binding to MAO-B (PDB: 2V5Z) and assess interactions with flavin adenine dinucleotide (FAD) cofactors .
Q. How does the chlorohexyl side chain impact cytotoxicity or enzyme inhibition compared to shorter-chain analogs?
- Methodological Answer : and suggest that longer alkyl chains enhance membrane permeability but may reduce selectivity. Test cytotoxicity via MTT assays (e.g., IC₅₀ values for norcantharimide derivatives in ) . For enzyme inhibition ( ), compare IC₅₀ of 6-chlorohexyl vs. methyl-substituted analogs using fluorometric assays for MAO/ChE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
